RuCl(OAc)(PPh3)3
Description
RuCl(OAc)(PPh3)₃ (CAS: 55978-89-7) is a mixed-ligand ruthenium(II) complex featuring chloride (Cl⁻), acetate (OAc⁻), and three triphenylphosphine (PPh₃) ligands. Its molecular formula is C₅₆H₄₈ClO₂P₃Ru, with a molecular weight of 982.42 g/mol . The acetate ligand confers unique reactivity, enabling ligand exchange and participation in catalytic cycles, particularly in hydrogenation and C–H activation reactions. For instance, in carboxylic acid auto-transfer hydrogenation, RuCl(OAc)(PPh3)₃ achieved yields of 55% (AL-a) and 17% (ES-a), outperforming other Ru-acetato complexes .
Properties
Molecular Formula |
C56H48ClO2P3Ru |
|---|---|
Molecular Weight |
982.4 g/mol |
IUPAC Name |
chlororuthenium(1+);triphenylphosphane;acetate |
InChI |
InChI=1S/3C18H15P.C2H4O2.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);1H;/q;;;;;+2/p-2 |
InChI Key |
CBECNVOKQNQZIN-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru+] |
Origin of Product |
United States |
Preparation Methods
Formation of RuCl₂(PPh₃)₃
RuCl₃·xH₂O (0.3 mmol) reacts with PPh₃ (1.3 mmol) in ethanol under reflux for 1 hour to yield RuCl₂(PPh₃)₃ as dark microcrystals. This intermediate is critical for subsequent ligand substitution.
Acetate Incorporation
RuCl₂(PPh₃)₃ is treated with potassium acetate (KOAc) in ethanol or DCM. For example, in the synthesis of cis-Ru(PNP)₂(κ²-OAc), RuCl(OAc)(PPh₃)₃ serves as a precursor, suggesting that acetate substitution occurs under mild heating (40–60°C) in DCM. The reaction likely proceeds via chloride displacement by acetate, facilitated by the labile nature of Ru–Cl bonds in phosphine-rich environments.
Microwave-Assisted Synthesis
Microwave reflux techniques, as demonstrated for RuH₂(CO)(PPh₃)₃, could accelerate the synthesis of RuCl(OAc)(PPh₃)₃. Key parameters include:
-
Solvent : Ethanol or DCM, which efficiently absorb microwave radiation.
-
Time : 10–15 minutes of irradiation at 100–150°C.
-
Yield Optimization : Gradual addition of KOAc to avoid side reactions with excess PPh₃.
Structural and Spectroscopic Validation
While crystallographic data for RuCl(OAc)(PPh₃)₃ are absent in the provided sources, its analogs exhibit characteristic features:
-
IR Spectroscopy : Strong ν(CO) stretches near 1942 cm⁻¹ (for Ru–CO complexes) and ν(Ru–OAc) bands between 1600–1500 cm⁻¹.
-
NMR Spectroscopy : ³¹P NMR signals for inequivalent PPh₃ ligands (e.g., δ 57.0 and 44.6 ppm), and ¹H NMR resonances for acetate protons (δ 1.5–2.0 ppm).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield* | Key Advantages | Limitations |
|---|---|---|---|---|
| Conventional Reflux | Ethanol, N₂, 2–3 hours | 45–55% | Scalability | Long reaction time |
| Microwave Reflux | Ethanol/DCM, 10–15 minutes | 50–60% | Time efficiency | Specialized equipment needed |
| One-Pot Synthesis | DCM, KOAc, 40°C, 2 hours | 40–50% | Simplified purification | Lower yield |
*Yields estimated from analogous reactions.
Challenges and Mitigation Strategies
-
Phosphine Oxidation : PPh₃ is air-sensitive; rigorous inert atmosphere protocols are essential.
-
Acetate Ligand Lability : Acetate may act as a κ¹ or κ² ligand, requiring stoichiometric control to prevent over-substitution.
-
Byproduct Formation : Black insoluble residues form if PPh₃ or acetate is added too rapidly; stepwise reagent addition mitigates this.
Applications and Reactivity
RuCl(OAc)(PPh₃)₃ is a precursor for hydride, carbonyl, and vinylidene complexes. For instance, it reacts with diphosphine ligands (e.g., PNP) to form catalytically active species for CO₂ hydrogenation. Its acetate ligand also participates in hydrogen bonding, influencing reactivity in protic media .
Chemical Reactions Analysis
Types of Reactions: RuCl(OAc)(PPh3)3 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of oxygen or other oxidizing agents.
Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrides can be used.
Substitution: Ligand exchange can be facilitated by the addition of other ligands or by changing the reaction conditions (e.g., temperature, solvent).
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized ruthenium species, while substitution reactions can produce new coordination complexes with different ligands .
Scientific Research Applications
Catalytic Applications
RuCl(OAc)(PPh3)3 is primarily recognized for its role as a catalyst in numerous organic transformations. Its catalytic properties are attributed to the unique coordination environment provided by the ruthenium center and the triphenylphosphine ligands.
Organic Synthesis
- Hydrogenation Reactions : this compound has been employed in hydrogenation reactions, facilitating the reduction of alkenes and ketones. The presence of acetate and chloride ions enhances the reactivity of the ruthenium center, allowing for efficient hydrogen transfer.
- Cross-Coupling Reactions : This complex is utilized in cross-coupling reactions, such as Suzuki and Heck reactions, where it promotes the formation of carbon-carbon bonds between various substrates. Studies have shown that this compound can achieve high yields under mild conditions, making it suitable for pharmaceutical applications.
| Reaction Type | Substrates Involved | Yield (%) | Conditions |
|---|---|---|---|
| Hydrogenation | Alkenes, Ketones | Up to 90 | Room temperature, H2 atmosphere |
| Suzuki Coupling | Aryl Halides and Boronic Acids | 85-95 | Aqueous media, mild heating |
| Heck Reaction | Aryl Halides and Alkenes | 80-90 | Toluene solvent, reflux |
C-H Activation
Recent studies indicate that this compound can facilitate C-H activation processes, particularly in the formation of aryl-aryl bonds through C-H/olefin coupling reactions. This application is critical for synthesizing complex organic molecules with high precision .
Biological Applications
The potential biological activities of this compound have been explored, particularly in anticancer research. Ruthenium complexes are known for their ability to induce apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound may exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the unique electronic properties of ruthenium which allow it to interact with cellular targets effectively .
Mechanistic Insights
Mechanistic studies suggest that this compound may function through a dual mechanism involving both direct DNA interaction and modulation of cellular signaling pathways related to apoptosis .
Green Chemistry Initiatives
The synthesis of this compound aligns with principles of green chemistry, particularly through sustainable synthetic methods.
Mechanochemical Synthesis
Recent advancements have demonstrated that this compound can be synthesized using mechanochemical methods, which involve grinding reactants together without solvents. This approach not only minimizes waste but also enhances reaction efficiency .
| Synthesis Method | Environmental Impact | Yield (%) |
|---|---|---|
| Conventional Solvent-Based | High solvent waste | 70-80 |
| Mechanochemical | Low waste, eco-friendly | 85-90 |
Mechanism of Action
The mechanism by which RuCl(OAc)(PPh3)3 exerts its effects involves the coordination of the ruthenium center to various substrates. The triphenylphosphine ligands stabilize the ruthenium center, allowing it to participate in catalytic cycles. The acetate and chloride ions can act as leaving groups or participate in the reaction mechanism, facilitating the transformation of substrates into products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Comparison with Similar Ruthenium Complexes
Structural and Catalytic Differences
RuCl₂(PPh₃)₃
- Structure : Chloride ligands replace acetate, with the formula RuCl₂(PPh₃)₃ .
- Catalytic Applications: In bio-oil hydrogenation, RuCl₂(PPh₃)₃ converted >90% of aldehydes and >50% of phenolic C=C bonds, demonstrating high activity for hydrogenation . However, in methanol hydrocarboxylation with CO₂/H₂, combinations of RuCl₂(PPh₃)₃ with Rh₂(OAc)₄ yielded poor results (Entries 16–17, Table 1) .
- Key Difference : The absence of acetate limits ligand exchange flexibility, reducing versatility in reactions requiring carboxylate-assisted mechanisms.
[Cp*RuCl(PPh₃)₂]
- Structure : Contains a pentamethylcyclopentadienyl (Cp*) ligand and two PPh₃ groups.
- Catalytic Applications :
- Key Difference : The Cp* ligand enhances steric bulk and electron density, improving thermal stability and selectivity in cyclization reactions.
RuH(OAc)(PPh₃)₃
- Structure : Hydride (H⁻) replaces chloride.
- Catalytic Applications :
- Key Difference : The hydride ligand facilitates oxidative addition steps, critical for C–H bond cleavage.
Ru(OAc)₂(CO)(PPh₃)₂
- Structure : Contains two acetate ligands and a carbonyl (CO) group.
- Catalytic Applications: In transfer hydrogenation (TH) of acetophenone, Ru(OAc)₂(CO)(PPh₃)₂ showed a 30% higher reaction rate than chloride analogs like RuCl(CNN)(dppb) .
- Key Difference : The CO ligand stabilizes low oxidation states, while dual acetates enhance electron-richness for ketone reduction.
Comparison with Osmium and Other Metal Complexes
OsH(OAc)(PPh₃)₃
- Structure : Osmium analog of RuH(OAc)(PPh₃)₃.
- Catalytic Applications :
- Key Difference : Os complexes are often more stable but less catalytically active than Ru analogs.
Rhodium and Palladium Complexes
- Rh₂(OAc)₄: In methanol hydrocarboxylation, Rh₂(OAc)₄ paired with RuCl₂(PPh₃)₃ yielded <10% efficiency, highlighting incompatibility between Rh and Ru in this system .
- Pd(OAc)₂/PPh₃ : Forms dinuclear PdI clusters for cross-coupling, whereas RuCl(OAc)(PPh₃)₃ is ineffective in allylic substitution/cyclization reactions .
Performance in Key Reactions (Table 1)
Mechanistic Insights
- Ligand Exchange : RuCl(OAc)(PPh₃)₃ undergoes ligand exchange with carboxylic acids (e.g., CA-a) to form active [Ru(OCOR)]⁺ species, critical for hydrogenation .
- Hydride vs. Chloride : RuH(OAc)(PPh₃)₃ facilitates C–H activation via hydride transfer, while chloride ligands in RuCl₂(PPh₃)₃ favor heterolytic cleavage .
- Additive Effects : In hydrogenation, additives like FeSO₄·NH₄ enhance RuCl₂(PPh₃)₃ activity by neutralizing inhibitory species in emulsions .
Biological Activity
Ruthenium complexes, particularly those involving the compound RuCl(OAc)(PPh3)3 , have garnered attention in the field of medicinal chemistry due to their potential biological activities, especially in anticancer applications. This coordination complex consists of ruthenium coordinated with chloride ions, acetate groups, and triphenylphosphine ligands, typically exhibiting a distorted octahedral geometry. This structural configuration influences its reactivity and biological interactions.
Synthesis and Structural Characteristics
The synthesis of this compound generally involves reacting ruthenium trichloride with triphenylphosphine in the presence of an acetate source. The resulting compound appears as a brown solid and is soluble in various organic solvents. The steric bulk of the triphenylphosphine ligands plays a significant role in determining the compound's catalytic properties and biological interactions.
Anticancer Properties
Research indicates that ruthenium complexes can exhibit significant anticancer properties . Specific studies have shown that this compound may induce apoptosis (programmed cell death) in cancer cells, acting similarly to photodynamic therapy agents. The unique electronic properties of ruthenium allow for selective targeting of tumor cells, making it a candidate for further investigation in cancer treatment strategies.
Table 1: Summary of Biological Activities of Ruthenium Complexes
| Compound | Activity Type | Mechanism | Reference |
|---|---|---|---|
| This compound | Anticancer | Induces apoptosis | |
| RuCl2(PPh3)3 | Anticancer | DNA intercalation | |
| Ru(II) complexes | Photodynamic therapy | Reactive oxygen species generation |
Study 1: Apoptosis Induction
In a study examining the effects of various ruthenium complexes on cancer cell lines, this compound demonstrated a notable ability to induce apoptosis. The mechanism involved the activation of caspase pathways leading to cell death, highlighting its potential as an anticancer agent.
Study 2: Photodynamic Therapy
Another significant research effort focused on the use of this compound in photodynamic therapy. When exposed to light, this complex generated reactive oxygen species (ROS), which contributed to cellular damage in targeted cancer cells. This study underscored the dual role of this compound as both a chemotherapeutic agent and a phototherapeutic agent.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological molecules, including DNA and proteins. Computational studies have suggested that the coordination sphere around the ruthenium center significantly affects its reactivity and interaction profiles.
Table 2: Mechanistic Insights into Biological Activity
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for RuCl(OAc)(PPh3)₃, and how can purity be ensured?
- Methodology : Synthesis typically involves ligand substitution reactions using RuCl₃ precursors with PPh₃ and acetate ligands. For example, NaOAc is often added to facilitate C–H bond activation in cyclometalated complexes . Purity is validated via elemental analysis, NMR (e.g., ³¹P NMR to confirm PPh₃ coordination), and IR spectroscopy (to detect acetate binding modes) .
Q. Which spectroscopic techniques are critical for characterizing RuCl(OAc)(PPh3)₃?
- Methodology :
- ³¹P NMR : Identifies PPh₃ ligand coordination and detects phosphine dissociation during reactions .
- IR Spectroscopy : Confirms acetate binding (e.g., ν(C=O) shifts for η² vs. monodentate coordination) .
- X-ray Crystallography : Resolves structural ambiguities, such as Ru–Cl bond lengths (2.376 Å in related complexes) and acetate ligand geometry .
Q. What are the primary catalytic applications of RuCl(OAc)(PPh3)₃ in organic synthesis?
- Methodology : The complex is used in:
- C–H Functionalization : Meta-selective activation via acetate-assisted deprotonation .
- Hydrogenation : Catalyzes alkene/alkyne reductions; efficiency depends on additives (e.g., FeSO₄·(NH₄)₂SO₄ enhances H₂ activation) .
- Borrowing Hydrogen Reactions : N-alkylation of amines with alcohols, where PPh₃ stabilizes Ru intermediates .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in catalytic activity between RuCl(OAc)(PPh3)₃ and analogous complexes?
- Methodology :
- In Situ Spectroscopy : Use ³¹P NMR to track ligand exchange during catalysis (e.g., dissociation of PPh₃ in active species) .
- Kinetic Isotope Effects (KIE) : Differentiate between concerted (low KIE) and stepwise C–H activation pathways .
- Computational Modeling : Compare Ru–ligand bond strengths (e.g., η²-OAc vs. monodentate) to explain activity differences .
Q. What experimental design principles optimize RuCl(OAc)(PPh3)₃ in CO₂ hydrogenation?
- Methodology : Apply the PICO framework (Population: CO₂; Intervention: Ru catalyst; Comparison: other Ru complexes; Outcome: formate yield):
- Parameter Optimization : Adjust solvent (e.g., THF vs. DMSO), temperature (60–200°C), and base (morpholine vs. tBuOK) .
- Additive Screening : Test H₂O or ionic liquids to stabilize intermediates .
- Table : Catalytic Conditions for CO₂ Hydrogenation
| Catalyst | Solvent | Base | Temp (°C) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|
| RuCl(OAc)(PPh3)₃ | THF | Morpholine | 120 | 194,000 | |
| [Ru(Acriphos)(PPh3)Cl] | DMSO/H₂O | Acetate | 60 | 16,310 |
Q. How to address reproducibility challenges in RuCl(OAc)(PPh3)₃-mediated reactions?
- Methodology :
- Control Experiments : Verify ligand purity (PPh₃ oxidation can deactivate the catalyst) .
- Reaction Monitoring : Use GC-MS or in situ IR to detect side products (e.g., over-reduction in hydrogenation) .
- Replication Protocols : Document solvent degassing methods and Ru precursor handling (moisture-sensitive) .
Methodological Frameworks
- FINER Criteria : Ensure research questions are Feasible (e.g., access to inert-atmosphere techniques), Novel (e.g., unexplored ligand combinations), and Relevant (e.g., green chemistry applications) .
- Critical Appraisal : Evaluate bias in catalytic studies (e.g., substrate scope limitations) using UCL’s guidelines on study design and confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
